molecular formula C17H22N6O B5574107 N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine

N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine

Cat. No.: B5574107
M. Wt: 326.4 g/mol
InChI Key: LTWIPQCUJCIEQI-UHFFFAOYSA-N
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Description

N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine is a useful research compound. Its molecular formula is C17H22N6O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.18550935 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been investigated in the context of enamines in heterocyclic synthesis , showcasing an efficient and easy preparation of enamine derivatives. This methodology provides a novel and efficient route to condensed pyridazines, highlighting the compound's utility in expanding the toolkit for synthetic chemists working on heterocyclic compounds (Darwish, Abdelrahman, & Salaheldin, 2011).

Biological Activity

In pharmacological studies, derivatives of the compound have been explored for their anticonvulsant properties . The structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, have been elucidated through crystal structures and molecular orbital calculations, contributing to the understanding of their interactions with biological targets (Georges, Vercauteren, Evrard, & Durant, 1989).

Antinociceptive Agents

Research has also focused on antinociceptive agents , where [(3-chlorophenyl)piperazinylpropyl]pyridazinones and analogues, featuring the arylpiperazinyl substructure present in very potent antinociceptive agents, were synthesized and tested. These compounds demonstrated significant analgesic activity in various models, suggesting their potential in pain management therapies (Giovannoni, Vergelli, Ghelardini, Galeotti, Bartolini, & Dal Piaz*, 2003).

Material Science Applications

In the realm of material science , the degradation resistance of piperazine, a related compound, in carbon dioxide capture processes has been examined. Its resistance to thermal degradation and oxidation underlines the potential of such nitrogen-containing heterocycles in developing more efficient and durable materials for environmental applications (Freeman, Davis, & Rochelle, 2010).

Properties

IUPAC Name

1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-3-17(24)23-10-8-22(9-11-23)16-7-6-15(20-21-16)19-14-5-4-13(2)12-18-14/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWIPQCUJCIEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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